molecular formula C8H17NO4 B14062174 (2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid

(2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid

Cat. No.: B14062174
M. Wt: 191.22 g/mol
InChI Key: WOAXFOSJUGZNDK-DSYKOEDSSA-N
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Description

(2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis starting from readily available chiral precursors. The key steps include:

    Protection of functional groups: Protecting groups are used to mask reactive sites during intermediate steps.

    Formation of the carbon skeleton: This involves the construction of the pentanoic acid backbone through aldol condensation or similar reactions.

    Introduction of functional groups: Hydroxyl, methoxy, and methylamino groups are introduced using specific reagents and conditions.

    Deprotection and purification: The final product is obtained by removing protecting groups and purifying the compound through chromatography.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes to achieve high enantioselectivity and yield

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic acid.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid: Lacks the methoxy group.

    (2S,3R,4R)-3-hydroxy-5-methoxy-2-(methylamino)pentanoic acid: Lacks the methyl group on the fourth carbon.

Uniqueness

(2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

(2S,3R,4R)-3-hydroxy-5-methoxy-4-methyl-2-(methylamino)pentanoic acid

InChI

InChI=1S/C8H17NO4/c1-5(4-13-3)7(10)6(9-2)8(11)12/h5-7,9-10H,4H2,1-3H3,(H,11,12)/t5-,6+,7-/m1/s1

InChI Key

WOAXFOSJUGZNDK-DSYKOEDSSA-N

Isomeric SMILES

C[C@H](COC)[C@H]([C@@H](C(=O)O)NC)O

Canonical SMILES

CC(COC)C(C(C(=O)O)NC)O

Origin of Product

United States

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